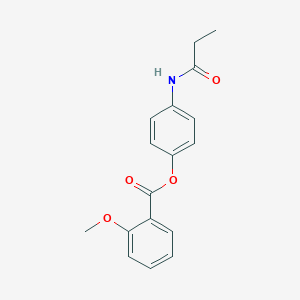
4-(Propionylamino)phenyl 2-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Propionylamino)phenyl 2-methoxybenzoate, also known as PAP-1, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-(Propionylamino)phenyl 2-methoxybenzoate is not fully understood. However, it has been suggested that 4-(Propionylamino)phenyl 2-methoxybenzoate may act by modulating the activity of certain enzymes and signaling pathways. For example, it has been found to inhibit the activity of histone deacetylases, which are involved in gene expression regulation. It has also been shown to activate the PI3K/Akt signaling pathway, which is involved in cell survival and growth.
Biochemical and Physiological Effects:
4-(Propionylamino)phenyl 2-methoxybenzoate has been found to have various biochemical and physiological effects. In neuronal cells, it has been shown to increase the expression of neurotrophic factors and promote neurite outgrowth. It has also been found to reduce the production of reactive oxygen species and protect against oxidative stress.
In immune cells, 4-(Propionylamino)phenyl 2-methoxybenzoate has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. It has also been found to reduce the activation of immune cells such as macrophages and T cells.
In cancer cells, 4-(Propionylamino)phenyl 2-methoxybenzoate has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to sensitize cancer cells to chemotherapy drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(Propionylamino)phenyl 2-methoxybenzoate in lab experiments is its high purity, which allows for accurate and reproducible results. Another advantage is its versatility, as it can be used in various cell types and experimental conditions.
One limitation of using 4-(Propionylamino)phenyl 2-methoxybenzoate is its relatively high cost compared to other chemicals. Another limitation is its limited solubility in aqueous solutions, which may require the use of organic solvents.
Orientations Futures
There are several future directions for research on 4-(Propionylamino)phenyl 2-methoxybenzoate. One direction is to further elucidate its mechanism of action, which may help identify new targets for drug development. Another direction is to explore its potential applications in other fields such as cardiovascular disease and diabetes. Additionally, further studies on the pharmacokinetics and toxicity of 4-(Propionylamino)phenyl 2-methoxybenzoate are needed to assess its potential as a therapeutic agent.
Méthodes De Synthèse
4-(Propionylamino)phenyl 2-methoxybenzoate can be synthesized through a multistep process starting with 4-aminophenol. The process involves acylation of the amino group, followed by esterification of the carboxylic acid group with methoxybenzoic acid. The final product is obtained after purification through recrystallization.
Applications De Recherche Scientifique
4-(Propionylamino)phenyl 2-methoxybenzoate has been studied for its potential applications in various fields such as neuroscience, immunology, and cancer research. In neuroscience, 4-(Propionylamino)phenyl 2-methoxybenzoate has been shown to enhance the growth of neuronal cells and promote neurite outgrowth. It has also been found to have neuroprotective effects against oxidative stress and excitotoxicity.
In immunology, 4-(Propionylamino)phenyl 2-methoxybenzoate has been shown to inhibit the production of pro-inflammatory cytokines and reduce the activation of immune cells. This suggests that 4-(Propionylamino)phenyl 2-methoxybenzoate may have potential as an anti-inflammatory agent.
In cancer research, 4-(Propionylamino)phenyl 2-methoxybenzoate has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to sensitize cancer cells to chemotherapy drugs, making them more effective.
Propriétés
Nom du produit |
4-(Propionylamino)phenyl 2-methoxybenzoate |
|---|---|
Formule moléculaire |
C17H17NO4 |
Poids moléculaire |
299.32 g/mol |
Nom IUPAC |
[4-(propanoylamino)phenyl] 2-methoxybenzoate |
InChI |
InChI=1S/C17H17NO4/c1-3-16(19)18-12-8-10-13(11-9-12)22-17(20)14-6-4-5-7-15(14)21-2/h4-11H,3H2,1-2H3,(H,18,19) |
Clé InChI |
ASDAECWIPWKSHH-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OC |
SMILES canonique |
CCC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-methoxyphenyl)-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide](/img/structure/B268494.png)
![N-[4-(2-ethoxyethoxy)phenyl]benzamide](/img/structure/B268495.png)
![4-methoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B268497.png)
![3-[(4-isopropylbenzoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B268498.png)
![4-isopropyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268502.png)
![4-isopropyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B268504.png)
![N-allyl-2-[(4-isopropylbenzoyl)amino]benzamide](/img/structure/B268505.png)
![4-isopropyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268506.png)
![4-isopropyl-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268507.png)
![2-chloro-N-{3-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B268510.png)
![2-chloro-N-{3-[(isopropylamino)carbonyl]phenyl}benzamide](/img/structure/B268511.png)
![N-{4-[(sec-butylamino)carbonyl]phenyl}-2-chlorobenzamide](/img/structure/B268512.png)
![N-{3-[(sec-butylamino)carbonyl]phenyl}-2-chlorobenzamide](/img/structure/B268514.png)
![N-{4-[(butylamino)carbonyl]phenyl}-2-chlorobenzamide](/img/structure/B268517.png)